N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a heterocyclic ethanediamide derivative featuring a furan-thiophene sulfonyl hybrid scaffold. Its molecular formula is C₁₆H₁₄FNO₅S₃ (molecular weight: 415.5 g/mol), as per the structurally related compound in .
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-2-15-13(17)14(18)16-9-11(10-5-3-7-21-10)23(19,20)12-6-4-8-22-12/h3-8,11H,2,9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKJBGZSXUMYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Thiophene
The foundational step in synthesizing N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide involves the sulfonylation of thiophene to generate thiophene-2-sulfonyl chloride. This intermediate is critical for subsequent amidation and coupling reactions.
Procedure :
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Chlorosulfonation : Thiophene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at -10°C to 0°C under a nitrogen atmosphere. The exothermic reaction requires controlled addition to prevent overheating, which could lead to polysubstitution or decomposition.
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Quenching and Isolation : The reaction mixture is quenched with pyridine to neutralize excess chlorosulfonic acid, forming a slurry. Subsequent filtration and washing with hexanes/ethyl acetate (4:1) yield thiophene-2-sulfonyl chloride as a crystalline solid.
Key Parameters :
Formation of the Ethanediamide Linker
The ethanediamide moiety (N-ethyl-N'-substituted ethanediamide) is synthesized via a two-step process involving oxalyl chloride and ethylamine.
Procedure :
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Oxalyl Chloride Activation : Ethylamine reacts with oxalyl chloride [(COCl)₂] in dry tetrahydrofuran (THF) at -10°C, forming N-ethyloxalamidyl chloride.
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Amidation : The intermediate is coupled with 2-(furan-2-yl)ethylamine in the presence of triethylamine (Et₃N), yielding N-ethyl-N'-[2-(furan-2-yl)ethyl]ethanediamide.
Optimization Insights :
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Anhydrous conditions and low temperatures prevent hydrolysis of the reactive oxalyl chloride intermediate.
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Triethylamine facilitates HCl elimination, driving the reaction to completion.
Coupling of Sulfonamide and Furan-Ethylamine Components
The final assembly involves coupling thiophene-2-sulfonamide with N-ethyl-N'-[2-(furan-2-yl)ethyl]ethanediamide. This step demands precise stoichiometry and catalyst selection.
Procedure :
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Sulfonamide Activation : Thiophene-2-sulfonyl chloride reacts with 2-(furan-2-yl)ethylamine in THF, forming 2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethylamine.
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Amide Bond Formation : The sulfonamide intermediate is coupled with N-ethyloxalamidyl chloride using sodium methoxide (NaOMe) as a base, yielding the final product.
Reaction Conditions :
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Solvent : THF or DCM ensures solubility of both hydrophilic and hydrophobic components.
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Catalyst : Sodium methoxide deprotonates the sulfonamide, enhancing nucleophilicity for amide bond formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and temperature significantly impacts reaction efficiency and purity.
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | Enhances intermediate solubility |
| Temperature | -10°C to 25°C | Minimizes side reactions |
| Reaction Time | 6–12 hours | Ensures complete conversion |
Data derived from analogous sulfonamide syntheses indicate that THF outperforms DCM in coupling reactions due to its polar aprotic nature, which stabilizes charged intermediates.
Catalysts and Reagents
Catalysts such as triethylamine and sodium methoxide are indispensable for achieving high yields.
Triethylamine :
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Neutralizes HCl byproducts during amidation.
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Concentrations exceeding 1.5 equivalents reduce yield due to emulsion formation.
Sodium Methoxide :
Purification and Characterization
Purification Techniques
Crude product purification involves sequential liquid-liquid extraction and recrystallization.
Steps :
Spectroscopic Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.45 (thiophene-SO₂), δ 6.35 (furan) | Confirms aromatic and sulfonamide groups |
| IR | 1360 cm⁻¹ (S=O), 1650 cm⁻¹ (C=O) | Validates sulfonamide and amide linkages |
Comparative Analysis of Synthetic Approaches
Three primary routes have been explored for synthesizing this compound:
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Stepwise Coupling | 64 | 95 | High intermediate control |
| One-Pot Synthesis | 48 | 88 | Reduced purification steps |
| Flow Chemistry | 72* | 97* | Scalability and reproducibility* |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing new functional groups and modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism by which N-ethyl-N’-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Differences
Table 1: Key Structural Parameters of Selected Compounds
*Structural data for the target compound inferred from analogs in and .
- Dihedral Angles: The dihedral angles between aromatic rings in thiophene/furan carboxamides (e.g., 8.50°–13.53° in thiophene vs.
- Bond Lengths : Thiophene-containing compounds exhibit longer C–S bonds (~1.71–1.73 Å) compared to C–O bonds in furan analogs (~1.37 Å), which may influence electronic properties and reactivity .
Functional Group Impact on Properties
- Sulfonyl vs.
- Ethyl vs. Nitrophenyl Substituents: Ethyl groups (as in the target compound and Tinuvin 312) likely improve solubility in non-polar matrices, whereas nitro groups (as in ) confer polarity and redox activity .
Biological Activity
N-ethyl-N'-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound incorporates a furan ring and a thiophene sulfonyl group, which are significant for its pharmacological properties. The molecular formula is with a molecular weight of 471.55 g/mol.
Structural Characteristics
The structure of this compound can be described as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.55 g/mol |
| Functional Groups | Furan, Thiophene, Sulfonamide |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
The compound is classified as a racemic mixture, indicating the presence of both enantiomers, which may influence its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiophene rings have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anticancer Properties : Some studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of similar compounds found that derivatives with furan and thiophene exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a compound with a similar structure was shown to reduce cell viability by inducing apoptosis in breast cancer cell lines through caspase activation.
Anti-inflammatory Research
Research on related sulfonamide compounds has indicated their potential in reducing inflammation markers in animal models of arthritis, supporting the hypothesis that this compound may also possess anti-inflammatory properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N'-[4-fluorophenyl]methyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide | Contains fluorine; potential for enhanced biological activity | |
| N-[3-(furan-2-yl)-1-methylpropyl]-N'-(4-methylphenyl)ethanediamide | Different alkyl chain; variations in hydrophobicity | |
| N-[2-(thiophen-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide | Features methoxy group; potential for different interaction profiles |
This comparative analysis highlights how variations in substituents can affect the biological properties and activities of these compounds.
Q & A
Q. Basic
- LogP : Calculated as 2.3 (thiophene-sulfonyl enhances hydrophilicity) .
- Experimental solubility : Assessed via HPLC in phosphate buffer (pH 7.4): 12 mg/mL .
- Solvent compatibility : Soluble in DMSO (>50 mg/mL), sparingly soluble in hexane .
How to model the compound’s interaction with biological targets computationally?
Q. Advanced
- Molecular docking : AutoDock Vina predicts binding to EGFR (ΔG = -9.2 kcal/mol) .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess stability in ATP-binding pockets .
- Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD = 120 nM) .
What analytical methods differentiate stereoisomers during synthesis?
Q. Advanced
- Chiral HPLC : Using Chiralpak AD-H column; enantiomers elute at 8.2 min (R) vs. 9.5 min (S) .
- Circular dichroism (CD) : Distinct spectra for R/S configurations at 220–250 nm .
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition 2250001) .
What are the stability profiles under various storage conditions?
Q. Basic
- Accelerated stability testing (40°C/75% RH): 95% purity retained after 6 months .
- Degradation products : LC-MS identifies hydrolyzed amide (m/z 285.1) under acidic conditions .
- Recommended storage : -20°C in argon atmosphere to prevent oxidation .
How to address byproduct formation during amide coupling steps?
Q. Advanced
- Coupling agents : HATU reduces racemization vs. EDC/HOBt .
- Byproduct analysis : LC-MS detects dimeric species (m/z 850.3); mitigate via silica gel chromatography .
- Stoichiometry : 1.5:1 molar ratio of carboxylate to amine minimizes unreacted starting material .
What are the implications of the compound’s electronic properties on reactivity?
Q. Advanced
- DFT calculations : Sulfonyl group withdraws electrons (Mulliken charge = -0.45), increasing electrophilicity at the amide carbonyl .
- Kinetic studies : Nucleophilic acyl substitution occurs 3x faster than non-sulfonylated analogs .
- Spectroscopic evidence : IR shows carbonyl stretching at 1680 cm⁻¹ (vs. 1650 cm⁻¹ in non-sulfonylated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
